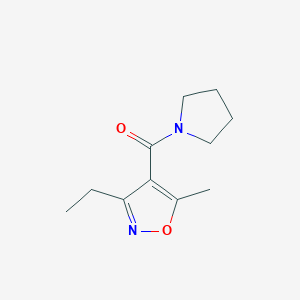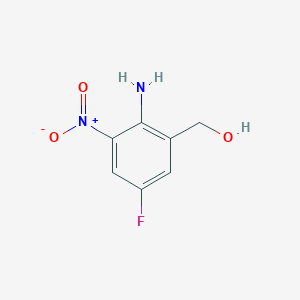
(2-Amino-5-fluoro-3-nitrophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-5-fluoro-3-nitrophenyl)methanol is an aromatic compound with a molecular formula of C7H7FN2O3. This compound is characterized by the presence of an amino group, a fluoro substituent, and a nitro group on a benzene ring, along with a methanol group. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-fluoro-3-nitrophenyl)methanol typically involves multi-step organic reactions. One common method includes the nitration of a fluorobenzene derivative followed by the introduction of an amino group through reduction reactions. The final step involves the addition of a methanol group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific catalysts and solvents are chosen to facilitate the reactions and ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-5-fluoro-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(2-Amino-5-fluoro-3-nitrophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Amino-5-fluoro-3-nitrophenyl)methanol involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The fluoro substituent can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Amino-5-nitrophenyl)methanol
- (2-Amino-3-nitrophenyl)methanol
- (2-Amino-5-fluoro-4-nitrophenyl)methanol
Uniqueness
(2-Amino-5-fluoro-3-nitrophenyl)methanol is unique due to the specific positioning of the fluoro and nitro groups on the benzene ring. This arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H7FN2O3 |
|---|---|
Peso molecular |
186.14 g/mol |
Nombre IUPAC |
(2-amino-5-fluoro-3-nitrophenyl)methanol |
InChI |
InChI=1S/C7H7FN2O3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-2,11H,3,9H2 |
Clave InChI |
SHMOOAIMXXVQHW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CO)N)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-bromovinyl]-1,3-dichlorobenzene](/img/structure/B12863218.png)
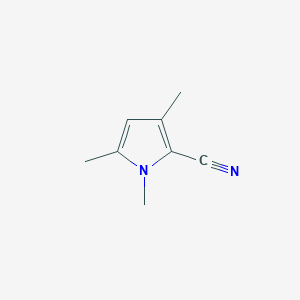
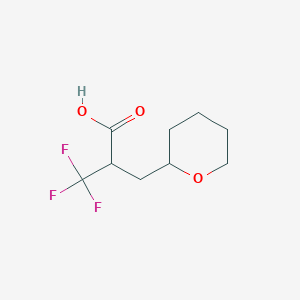
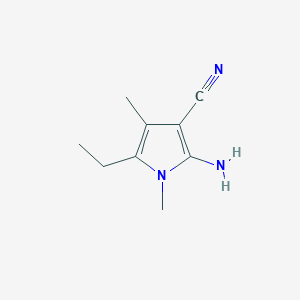
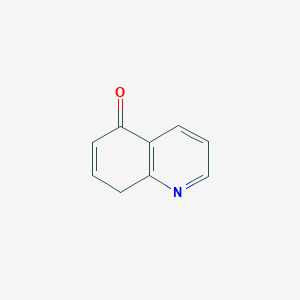


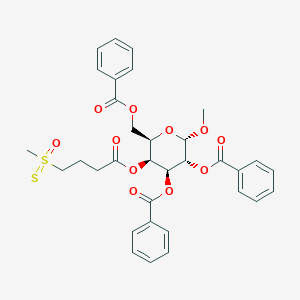
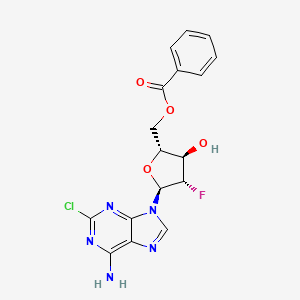
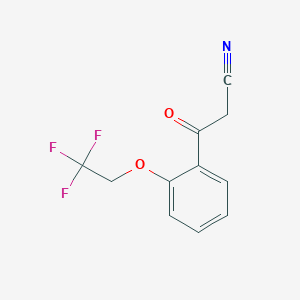

![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)
